molecular formula C13H12BrN3 B1396009 2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide CAS No. 185133-88-4

2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide

Cat. No. B1396009
CAS RN: 185133-88-4
M. Wt: 290.16 g/mol
InChI Key: INJAINUUGCHFBM-UHFFFAOYSA-N
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Description

2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide is a chemical compound with the molecular formula C13H12BrN3 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes 2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols focus on the ecological impact of the methods and the mechanistic aspects .


Molecular Structure Analysis

The molecular structure of 2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide can be represented by the InChI code 1S/C13H11N3.BrH/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10;/h1-9H,14H2;1H .


Physical And Chemical Properties Analysis

2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide is a powder at room temperature . Its molecular weight is 290.16 .

Scientific Research Applications

Chromatography and Mass Spectrometry Applications

This compound has been mentioned in the context of chromatography and mass spectrometry applications . These techniques are widely used in analytical chemistry for separating, identifying, and quantifying the individual components in a mixture.

Pharmaceutical Testing

“2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide” is available for pharmaceutical testing . This suggests that it could have potential therapeutic applications, although further research would be needed to confirm this.

Antimicrobial Research

There is evidence to suggest that similar compounds may have antimicrobial properties . Docking studies have been performed to understand the possible binding interactions of these compounds with target enzymes.

Antioxidant Research

Similar to its potential antimicrobial applications, there is also interest in the antioxidant properties of these types of compounds . Antioxidants play a crucial role in protecting the body from damage by free radicals.

COX-2 Inhibitor Research

Compounds with a similar structure have been investigated for their potential as COX-2 inhibitors . COX-2 inhibitors are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain.

Molecular Docking Studies

Molecular docking is a key tool in structural molecular biology and computer-assisted drug design . The goal of docking is to predict the position and orientation of a ligand when it binds to a protein receptor site.

Safety and Hazards

2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide is classified as an irritant . The safety information includes several precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The synthesis of imidazo[1,2-a]pyridines, including 2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide, has been attracting substantial interest due to their potential pharmaceutical applications . The future directions in this field may involve the development of new synthetic protocols to improve the ecological impact of the classical schemes .

properties

IUPAC Name

2-phenylimidazo[1,2-a]pyridin-8-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3.BrH/c14-11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10;/h1-9H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJAINUUGCHFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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